molecular formula C10H6ClN3S B8356026 3-chloro-5-(1H-indol-5-yl)-1,2,4-thiadiazole

3-chloro-5-(1H-indol-5-yl)-1,2,4-thiadiazole

Cat. No.: B8356026
M. Wt: 235.69 g/mol
InChI Key: FCFQXQZEKOOWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-(1H-indol-5-yl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C10H6ClN3S and its molecular weight is 235.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6ClN3S

Molecular Weight

235.69 g/mol

IUPAC Name

3-chloro-5-(1H-indol-5-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C10H6ClN3S/c11-10-13-9(15-14-10)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H

InChI Key

FCFQXQZEKOOWLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NC(=NS3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (2 g, 8.23 mmol, Aldrich) and 3,5-dichloro-1,2,4-thiadiazole (1.27 g, 8.23 mmol, Aldrich) in 1,2-dimethoxy ethane (30 mL)/H2O (10 mL) was added K2CO3 (2.27 g, 16.46 mmol) and Pd(PPh3)4 (0.95 g, 0.82 mmol). N2 gas was purged for 15 min through the mixture. The reaction was heated at reflux at 85° C. for 6 h. The mixture was cooled to RT and quenched with H2O (100 mL) and was extracted with EtOAc (2×100 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated. The residue was purified by silica-gel column chromatography (eluent: 5% EtOAc in petroleum ether) to give 3-chloro-5-(1H-indol-5-yl)-1,2,4-thiadiazole (680 mg, 35.5%) as an off white solid. MS (ESI, pos. ion) m/z: 236 (M+1); 1H-NMR (300 MHz, CDCl3): δ 8.5 (brs, 1H), 8.29 (d, J=0.8 Hz, 1H), 7.78 (dd, J=8.4, 1.8 Hz, 1H), 7.49 (d, J=8.7 Hz, 1H), 7.32-7.31 (m, 1H), 6.67 (t, J=2.1 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
catalyst
Reaction Step Two

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